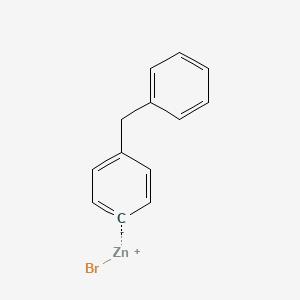
(4-BenZylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BenZylphenyl)Zinc bromide is an organozinc compound that plays a significant role in organic synthesis. It is known for its reactivity and utility in various chemical transformations, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-BenZylphenyl)Zinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the oxidative addition of zinc to the bromide, forming the organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-BenZylphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded phenyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. Typical reaction conditions involve the use of catalysts such as palladium or nickel, and solvents like THF or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (4-BenZylphenyl)Zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- (4-Methylphenyl)Zinc bromide
Uniqueness
(4-BenZylphenyl)Zinc bromide is unique due to the presence of the benzyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential .
Properties
Molecular Formula |
C13H11BrZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
benzylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
CLVBOBONFUWAMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


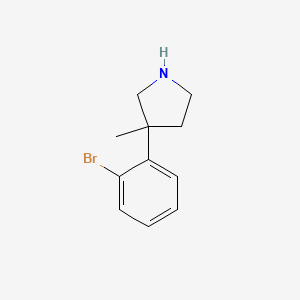
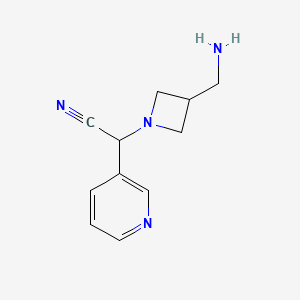
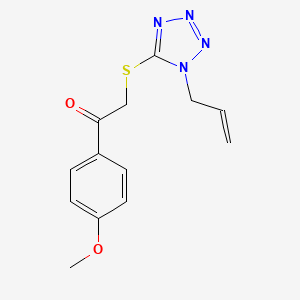
![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
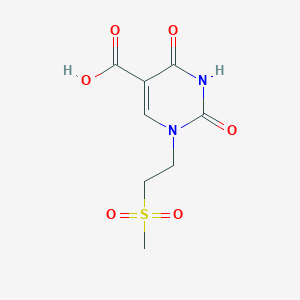
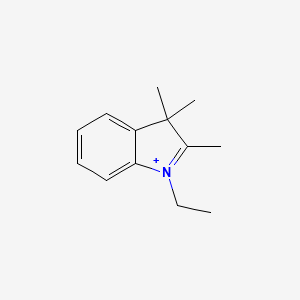
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)
![5-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880315.png)
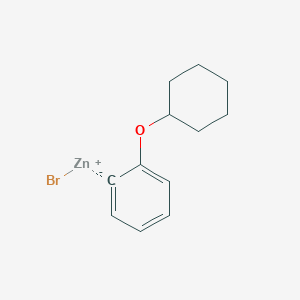

![5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
